molecular formula C3H9NOS B1527855 Propane-2-sulfinamide CAS No. 19955-41-0

Propane-2-sulfinamide

Cat. No.: B1527855
CAS No.: 19955-41-0
M. Wt: 107.18 g/mol
InChI Key: LFILDSDQMSCNBV-UHFFFAOYSA-N
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Description

Genesis and Evolution of Chiral Sulfinamides as Synthetic Tools

The use of chiral auxiliaries, temporary stereogenic units incorporated into a substrate to control the stereochemical outcome of a reaction, has been a long-standing strategy in asymmetric synthesis. wikipedia.org While various chiral auxiliaries have been developed, those based on sulfur have demonstrated unique advantages. rsc.org The journey towards the highly effective propane-2-sulfinamide began with earlier explorations of other sulfinyl-based chiral directing groups. For instance, the Davis group was among the pioneers, reporting the preparation of racemic benzene-sulfinyl imines in 1974. harvard.edu Later, the focus shifted towards enantiopure sulfinimines, with p-toluenesulfinimines being investigated for the asymmetric synthesis of amino acids and aziridines. sigmaaldrich.com

These early studies laid the groundwork, demonstrating the potential of the chiral sulfinyl group to direct nucleophilic additions to imines. However, the development of a more robust, versatile, and easily accessible auxiliary was necessary for broader application. This need was met with the introduction of tert-butanesulfinamide by Jonathan A. Ellman and his research group in 1997. wikipedia.orgiupac.org This particular sulfinamide proved to be exceptionally effective, offering high stereocontrol, broad substrate scope, and straightforward removal of the auxiliary group. wikipedia.orgyale.edu The development of a practical, large-scale, and catalytic enantioselective synthesis of tert-butanesulfinamide from the inexpensive starting material, tert-butyl disulfide, was a crucial factor in its widespread adoption by both academic and industrial laboratories. yale.edunih.gov

Significance of Sulfur-Centered Chirality in Organic Transformations

The chirality of this compound resides at the sulfur atom, which is a stereogenic center due to the presence of a lone pair of electrons, an oxygen atom, a nitrogen atom, and a tert-butyl group. beilstein-journals.org This sulfur-centered chirality is fundamental to its function as a chiral auxiliary. The sulfinyl group serves multiple roles in asymmetric synthesis:

Activation of Imines: The electron-withdrawing nature of the sulfinyl group activates the C=N double bond of the corresponding N-sulfinylimines, making them more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net

Powerful Stereodirecting Group: The chiral sulfinyl group effectively shields one face of the imine, directing incoming nucleophiles to the opposite face with high diastereoselectivity. wikipedia.org This stereocontrol is often rationalized by a six-membered chair-like transition state involving coordination of the nucleophilic reagent's metal cation to both the sulfinyl oxygen and the imine nitrogen. sigmaaldrich.com

Stability and Cleavage: The N-tert-butanesulfinyl group is stable under a variety of reaction conditions, yet it can be readily cleaved under mild acidic conditions to afford the desired chiral amine. wikipedia.orgiupac.org

The unique properties conferred by the sulfur stereocenter have made sulfinyl compounds, particularly sulfoxides and sulfinamides, valuable tools in asymmetric catalysis and as building blocks for complex molecules.

Overview of this compound's Unique Role as a Chiral Auxiliary and Ammonia (B1221849) Equivalent

Condensation: this compound is condensed with an aldehyde or ketone to form a chiral N-tert-butanesulfinylimine. This reaction is often facilitated by a mild Lewis acid, such as titanium(IV) ethoxide or copper(II) sulfate (B86663), and proceeds in high yield with no racemization at the sulfur center. sigmaaldrich.com

Nucleophilic Addition and Cleavage: A nucleophile, such as a Grignard reagent or an organolithium compound, is added to the N-sulfinylimine. iupac.org The chiral sulfinyl group directs this addition with high diastereoselectivity. Subsequent treatment with a protic acid, typically hydrochloric acid, cleaves the N-S bond to release the free chiral amine, often as its hydrochloride salt. iupac.org

This methodology has proven to be incredibly robust and has been applied to the synthesis of a wide variety of chiral amines, including α-branched and α,α-dibranched amines, amino alcohols, and amino acids. wikipedia.orgyale.edu The reliability and versatility of this compound have solidified its position as an indispensable tool in modern organic synthesis. nih.gov

Table 1: Asymmetric Synthesis of Chiral Amines using this compound

Aldehyde/Ketone SubstrateNucleophileProductYield (%)Diastereomeric Ratio (d.r.)Reference
IsovaleraldehydeEtMgBr(R)-1-Ethyl-3-methylbutylamine9596:4 sigmaaldrich.com
3-PhenylpropanalMeMgBr(R)-1-Phenyl-2-propylamine9891:9 sigmaaldrich.com
BenzaldehydeEtMgBr(R)-1-Phenylpropylamine10092:8 sigmaaldrich.com
Acetophenone (B1666503)MeLi / AlMe3(R)-α,α-Dimethylbenzylamine8694:6 yale.edu
PropiophenonePhLi / AlMe3(R)-1,1-Diphenylpropylamine9299:1 yale.edu

Table 2: Cleavage of the N-Sulfinyl Group

N-Sulfinyl Amine SubstrateCleavage ConditionsProductYield (%)Reference
N-((R)-1-Phenylpropyl)- (R)-propane-2-sulfinamideHCl in MeOH(R)-1-Phenylpropylamine HCl>95 sigmaaldrich.com
N-((R)-1-(p-Tolyl)ethyl)- (R)-propane-2-sulfinamideHCl in MeOH(R)-1-(p-Tolyl)ethylamine HCl>95 sigmaaldrich.com
N-(1,1-Diphenylpropyl)- (R)-propane-2-sulfinamideHCl in MeOH1,1-Diphenylpropylamine HCl>95 yale.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFILDSDQMSCNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19955-41-0
Record name propane-2-sulfinamide
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Synthetic Methodologies for Propane 2 Sulfinamide and Its Enantiomers

Catalytic Enantioselective Synthesis Routes

Catalytic methods provide an efficient and atom-economical pathway to enantiomerically enriched propane-2-sulfinamide by using a small quantity of a chiral catalyst to generate large amounts of the desired product.

Oxidation-Based Approaches for Stereospecific Formation

The catalytic asymmetric oxidation of the inexpensive starting material di-tert-butyl disulfide is a key strategy for producing enantiopure this compound. acs.org This approach typically yields tert-butyl tert-butanethiosulfinate as a chiral intermediate. acs.org One of the first successful examples of this catalytic asymmetric oxidation was achieved using a vanadium catalyst, VO(acac)₂, in conjunction with a chiral Schiff base ligand. acs.org This process affords the thiosulfinate product with high enantiomeric excess (91% ee) and in excellent yields (≥92%). acs.org

Subsequent improvements to this method focused on developing more practical and scalable conditions. A significant advancement was the use of a different chiral ligand derived from the readily available cis-1-amino-indan-2-ol, which allows the reaction to be performed at a high concentration in acetone. acs.org The resulting enantiomerically enriched thiosulfinate ester is a stable intermediate that can be stereospecifically converted to the desired sulfinamide. acs.org For example, treatment of the thiosulfinate with lithium amide (LiNH₂) in liquid ammonia (B1221849) and tetrahydrofuran (B95107) (THF) results in the stereospecific displacement of the tert-butyl thiolate, yielding the final this compound product. acs.orgiupac.org A single recrystallization of the crude product is often sufficient to obtain enantiomerically pure material. acs.org

Catalyst SystemOxidantIntermediateIntermediate eeFinal Product YieldReference
VO(acac)₂ / Chiral Schiff BaseH₂O₂tert-Butyl tert-butanethiosulfinate91%71-75% (after recrystallization) acs.org
Vanadium / Chiral aminoindanol-derived ligandH₂O₂tert-Butyl tert-butanethiosulfinateNot specified68% (after recrystallization) iupac.org

Transition Metal-Mediated Oxidative Couplings

Transition metal-catalyzed reactions, particularly those involving copper and palladium, are powerful methods for constructing S-N bonds. These oxidative coupling strategies can form sulfinamides directly from thiols and amines. While broadly applicable, achieving high enantioselectivity specifically for this compound requires a carefully designed chiral ligand to control the stereochemical outcome.

In one approach, a dual catalytic system of copper(I) iodide (CuI) and palladium(II) chloride (PdCl₂) with 2,2′-bipyridine (bpy) as a ligand was used for the oxidative coupling of aryl thiols with tert-butylamine. nih.gov This method produces the corresponding sulfinamides in moderate to good yields. nih.gov Another efficient method utilizes a copper-catalyzed dual S–H/N–H activation to couple aromatic thiols with various amines in a mixture of DMSO and water, also yielding aryl sulfinamides. nih.gov

Palladium(II)-catalyzed aerobic oxidative cyclization has been demonstrated for the synthesis of pyrrolidines from starting materials tethered to tert-butanesulfinamides. nih.gov This represents a metal-catalyzed addition of a sulfinamide nucleophile to an alkene, highlighting the potential of transition metals to facilitate S-N bond formation in complex settings. nih.govnih.gov

Non-Catalytic Preparative Strategies

Non-catalytic methods are often robust, scalable, and provide access to enantiomerically pure sulfinamides through classical chemical transformations and separation techniques.

Lithium-Ammonia Reduction Methodologies

A classical and effective method for preparing racemic this compound involves the use of di-tert-butyl disulfide. thieme-connect.com This disulfide can be oxidized to form tert-butyl tert-butanethiosulfinate. This intermediate is then treated with lithium amide in liquid ammonia. acs.orgresearchgate.net The reaction cleaves the disulfide bond, and the resulting sulfinyl moiety is trapped by the amide to form this compound. acs.org A patent describes a process where di-tert-butyl disulfide is reacted with metallic lithium and ferric nitrate (B79036) in liquid ammonia to produce the target sulfinamide. google.com While effective for racemic synthesis, this reduction method does not confer enantioselectivity on its own and is often paired with a preceding asymmetric oxidation step to produce a single enantiomer. acs.orggoogle.com

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a fundamental technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is achieved by reacting the racemic compound with a single enantiomer of a resolving agent to form a pair of diastereomers. wikipedia.orgardena.com Since diastereomers have different physical properties, they can be separated, most commonly by fractional crystallization. wikipedia.orgucl.ac.uk

For this compound, a racemic mixture can be reacted with a chiral resolving agent, such as an enantiopure carbohydrate derivative or a chiral acid, to form diastereomeric adducts. vjs.ac.vnvjs.ac.vn One study reports an efficient resolution strategy using D-ribose as a chiral template. vjs.ac.vn The racemic sulfinamide is reacted with a D-ribose derivative to form N-glycosidic bonds, creating diastereomers that can be separated. Subsequent hydrolysis of the separated diastereomers yields the individual (R)- and (S)-enantiomers of N-tert-butanesulfinamide in good yields and excellent enantiomeric excess. vjs.ac.vn This method of forming and separating diastereomers is a cornerstone of classical resolution and remains a practical approach for obtaining enantiopure materials on a large scale. ardena.comresearchgate.net

Direct Sulfinamidation of Thiols and Amines

The direct formation of sulfinamides from the oxidative coupling of thiols and amines is an atom-economical and straightforward synthetic route. researchgate.net These reactions typically employ an oxidizing agent to facilitate the formation of the crucial sulfur-nitrogen bond.

A general method for synthesizing racemic sulfinamides involves the oxidation of tert-butyl disulfide with an oxidant like m-Chloroperoxybenzoic acid (m-CPBA), followed by chlorination with sulfuryl chloride (SO₂Cl₂) to give tert-butanesulfinyl chloride. vjs.ac.vn This reactive intermediate is then quenched with ammonium (B1175870) hydroxide (B78521) to afford racemic this compound. thieme-connect.comvjs.ac.vn

More direct oxidative coupling methods have also been developed. For instance, the reaction of thiols with amines in the presence of an iodine (I₂) catalyst and an oxidant such as tert-butyl hydroperoxide (tBuOOH) can produce sulfinamides. nih.gov Electrochemical methods have also been explored, where the anodic oxidation of a thiol and an amine generates thiyl and amino radicals, respectively, which then couple to form the sulfenamide (B3320178) product. nih.gov While these direct methods are convenient for producing racemic or achiral sulfinamides, achieving enantioselectivity typically requires the integration of a chiral catalyst or auxiliary. nih.govresearchgate.net

Advancements in Scalable and Sustainable Synthesis

The industrial and academic demand for enantiopure this compound and its derivatives has driven significant research into developing more scalable, efficient, and environmentally sustainable synthetic methods. Key advancements focus on optimizing reaction parameters, exploring novel catalytic systems, and leveraging modern chemical technologies like flow chemistry.

A significant step towards a more sustainable synthesis involves the optimization of reaction conditions to minimize waste and energy consumption. A noteworthy development is the use of microwave-assisted, solvent-free conditions for the condensation of aldehydes and ketones with (R)-2-methylthis compound. nih.govacs.orgorganic-chemistry.org This method, often employing titanium(IV) ethoxide (Ti(OEt)₄) as a dehydrating agent and catalyst, dramatically reduces reaction times and eliminates the need for organic solvents, which are major contributors to chemical waste. nih.govorganic-chemistry.org

This environmentally friendly procedure allows for the preparation of a wide array of N-sulfinyl aldimines in excellent yields (often >95%) and high purity within just 10 minutes of microwave irradiation. acs.orgacs.org The protocol is effective for aromatic, heteroaromatic, and aliphatic aldehydes. acs.orgorganic-chemistry.org While the synthesis of the corresponding ketimines is also feasible, it typically requires longer reaction times of about one hour. nih.govacs.org The optical purity of the chiral sulfinamide is maintained throughout the process, and the only significant byproduct is titanium dioxide, which can be easily removed. organic-chemistry.org The scalability of this solvent-free approach has also been demonstrated. organic-chemistry.org

Table 1: Microwave-Assisted, Solvent-Free Synthesis of N-(tert-butylsulfinyl)aldimines
AldehydeReaction TimeYield (%)Reference
Benzaldehyde10 min>99 acs.org
4-Nitrobenzaldehyde10 min98 acs.org
2-Naphthaldehyde10 min>99 acs.org
2-Furaldehyde10 min97 acs.org
Cinnamaldehyde10 min98 acs.org

Recent innovations have introduced photocatalytic and iron-catalyzed methods, offering novel pathways to sulfinamides under mild conditions.

Photocatalytic Synthesis: A visible-light-mediated approach utilizes acridine (B1665455) photocatalysts to generate alkyl radicals from abundant and structurally diverse alkyl carboxylic acids. acs.orgnih.gov These radicals then undergo addition to sulfinylamine reagents (like N-tritylsulfinylamine, Tr-NSO) to furnish a wide range of sulfinamide products. acs.org This method is distinguished by its broad functional group tolerance, accommodating alkenes, alkynes, ketones, esters, and free alcohols. nih.gov The reaction proceeds at room temperature under irradiation from 400 nm LEDs, highlighting its operational simplicity and energy efficiency. acs.orgnih.gov Furthermore, this strategy allows for divergent synthesis; the resulting N-trityl sulfinamides can be converted into primary sulfinamides, primary sulfonamides, or sulfonimidoyl fluorides. acs.org

Iron-Catalyzed Synthesis: Iron, being an inexpensive and low-toxicity metal, is an attractive catalyst for sustainable chemistry. researchgate.net An iron-catalyzed method for the C–H sulfinamidation of unactivated alkanes has been developed. acs.org This process uses light-mediated iron catalysis to generate radicals from C(sp³)–H bonds, which then react to form sulfinamides. acs.org Additionally, iron catalysis enables the direct synthesis of primary sulfinamides from free thiols using a protected hydroxylamine (B1172632) salt as both the nitrogen source and the oxidant. acs.org These methods provide a direct route to sulfinamides from simple hydrocarbon or thiol precursors, avoiding multi-step sequences. researchgate.netacs.org

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for producing chemicals with improved safety, efficiency, and scalability compared to traditional batch processing. nih.govresearchgate.net The synthesis of sulfinamides and related sulfonamides has benefited from this technology. acs.orgresearchgate.net By using meso-reactor apparatuses, the production of sulfonamides can be achieved in a rapid, safe, and easily scalable manner. acs.org

Synthesis of Analogues and Modified this compound Derivatives

This compound is a versatile chiral building block used in the asymmetric synthesis of a vast range of structurally diverse amine-containing molecules. researchgate.net Its derivatives are often key intermediates in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netfrontiersin.org

Synthetic strategies often involve the initial condensation of this compound with an aldehyde or ketone to form a chiral N-sulfinyl imine. frontiersin.orgmdpi.com This imine then undergoes diastereoselective addition of various nucleophiles to create a new stereocenter with high control. For example, the addition of lithium acetylides to N-sulfinyl imines is a common method for preparing chiral N-sulfinyl propargylamines, which are valuable precursors for peptidomimetics. researchgate.net

More complex derivatives are assembled by connecting the this compound moiety to other molecular fragments using cross-coupling reactions. In one such strategy, a bromo-substituted N-sulfinyl imine derivative, (R)-N-((R)-1-(4-bromophenyl)-1-phenylpentyl)-2-methylthis compound, is first synthesized. frontiersin.org This intermediate is then subjected to a Suzuki-Miyaura coupling reaction to link it to other aromatic systems, leading to products with orientational chirality. frontiersin.org Similarly, Sonogashira couplings have been employed to join alkynyl-containing fragments to this compound derivatives. mdpi.com

Specific modifications to the this compound structure are made to create specialized reagents and ligands. For instance, condensing 2-diphenylphosphinobenzaldehyde with (R)-2-methylthis compound yields (R,E)-N-(2-(diphenylphosphanyl)benzylidene)-2-methylthis compound. orgsyn.org This molecule incorporates a phosphine (B1218219) group, making it a valuable chiral ligand for asymmetric catalysis. orgsyn.org Another example is (RS, E) N-(2-bromobenzylidene)-2-methylthis compound, which serves as a reactive intermediate for subsequent carbon-carbon bond-forming reactions. rsc.org These examples underscore the modularity and versatility of this compound in constructing complex and functionally rich molecules.

Table 2: Chemical Compounds Mentioned in Article
Compound Name
(R)-2-methylthis compound
(RS, E) N-(2-bromobenzylidene)-2-methylthis compound
(R,E)-N-(2-(diphenylphosphanyl)benzylidene)-2-methylthis compound
(R)-N-((R)-1-(4-bromophenyl)-1-phenylpentyl)-2-methylthis compound
2-diphenylphosphinobenzaldehyde
Benzaldehyde
Cinnamaldehyde
N-sulfinyl imine
N-sulfinyl propargylamines
N-tritylsulfinylamine
This compound
Sulfonamide
Sulfonimidoyl fluoride
Titanium(IV) ethoxide
2-Furaldehyde
2-Naphthaldehyde
4-Nitrobenzaldehyde

Stereochemical Aspects and Chiral Induction Mechanisms

Diastereoselectivity in Reactions Involving Propane-2-sulfinamide.sigmaaldrich.comresearchgate.netnih.govnih.govbohrium.combenchchem.comorgsyn.orgchemrxiv.org

The diastereoselectivity in reactions utilizing this compound is a well-studied phenomenon, primarily governed by the steric and electronic properties of the sulfinyl group and the nature of the reaction's transition state.

The sulfinyl group is fundamental to inducing stereoselectivity in reactions. medcraveonline.com Its efficacy as a chiral auxiliary is attributed to the distinct steric and electronic differences between the substituents on the stereogenic sulfur atom: a lone pair of electrons, an oxygen atom, and the bulky tert-butyl group. medcraveonline.com This arrangement effectively differentiates the two faces of a nearby reactive center, such as the C=N bond in an N-sulfinylimine. sigmaaldrich.commedcraveonline.com The tert-butanesulfinyl group activates the imine for nucleophilic attack while simultaneously directing the incoming nucleophile to one of the diastereotopic faces, leading to high diastereoselectivity in the products. sigmaaldrich.com The absolute configuration of the newly formed stereocenter is consistently determined by the chirality of the sulfinyl group. nih.gov

The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines can often be manipulated by controlling the reaction conditions, which dictate whether the reaction proceeds through a chelated or a non-chelated transition state. researchgate.netharvard.edu

Chelation-Controlled States: In the presence of chelating metals (like Mg, Zn, or Ti) and in non-coordinating solvents such as dichloromethane (B109758) (CH₂Cl₂), a rigid, six-membered chair-like transition state is often formed. harvard.edu In this model, the metal coordinates to both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group orients itself in a pseudo-equatorial position to minimize steric strain, thereby blocking one face of the imine and directing the nucleophile to attack from the opposite face. harvard.edu This chelation control typically leads to a predictable and high level of diastereoselectivity. harvard.edu

Non-Chelated (Open) Transition States: In contrast, the use of strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or organometallic reagents with weakly coordinating counterions (e.g., lithium) can disrupt this chelation. researchgate.netharvard.edu The solvent molecules compete for coordination to the metal ion, favoring an open, acyclic transition state. harvard.edu In some cases, particularly with certain substrates like 2-pyridyl imines, this can lead to a reversal of diastereoselectivity compared to the chelation-controlled pathway. researchgate.net The stereochemical outcome in these open transition states is rationalized by dipole minimization and steric interactions, where the nucleophile approaches from the less hindered face. harvard.edu

Table 1: Influence of Solvent on Diastereoselectivity in Grignard Additions

SubstrateGrignard ReagentSolventTransition State ModelDiastereomeric Ratio (dr)Reference
(R)-N-(benzylidene)this compoundCH₃MgBrCH₂Cl₂Chelated94:6 researchgate.net
(R)-N-(benzylidene)this compoundCH₃MgBrTHFNon-ChelatedReduced Selectivity harvard.edu
(R)-N-(1-(o-anisyl)ethylidene)this compound(p-methoxyphenyl)MgBrCH₂Cl₂Chelated>98:2 researchgate.net
(R)-N-(1-(o-anisyl)ethylidene)this compound(p-methoxyphenyl)MgBrTHFNon-Chelated (Reversed)1:99 researchgate.net

Substituents on both the N-sulfinylimine and the nucleophile play a significant role in determining the level of diastereoselectivity.

Steric Hindrance: Increased steric bulk on the imine or the nucleophile generally enhances diastereoselectivity by amplifying the steric interactions within the transition state, further favoring one approach trajectory over the other. For instance, domino reactions involving sterically hindered substrates have been shown to proceed smoothly to give the desired products in moderate yield. rsc.org

Electronic Effects: The electronic properties of substituents can also influence the reaction. Electron-withdrawing groups on the aromatic ring of a benzylidene sulfinamide can enhance the electrophilicity of the imine carbon. However, studies on domino reactions between various substituted ortho-hydroxyl aromatic N-tert-butylsulfinyl imines and sulfur ylides have shown that the electronic properties of the aromatic substituent have little effect on the stereoselectivity. rsc.org

Substituent Position: The position of a substituent can dramatically alter reactivity and selectivity. Moving a trifluoromethyl group on a benzylidene ring from the 3-position to the 2-position increases steric hindrance near the imine nitrogen, which can reduce reactivity in nucleophilic additions.

Table 2: Effect of Imine Substituents on Diastereoselectivity

Imine Derived FromNucleophileYieldDiastereomeric Ratio (dr)Reference
BenzaldehydeDimethylsulfonium methylide84%95:5 researchgate.net
p-TolualdehydeDimethylsulfonium methylide82%95:5 researchgate.net
p-AnisaldehydeDimethylsulfonium methylide83%94:6 researchgate.net
IsovaleraldehydeDimethylsulfonium methylide63%>95:5 researchgate.net

Enantioselectivity in Transformations.nih.govnih.govchemrxiv.orgnih.gov

The primary goal of using a chiral auxiliary like this compound is to achieve high enantioselectivity in the final product after the auxiliary is cleaved.

High enantiomeric excess (ee) is typically achieved through the highly diastereoselective reactions guided by the this compound auxiliary. sigmaaldrich.com The synthesis of the auxiliary itself can be performed to yield material with high enantiomeric purity (≥97% ee). The subsequent diastereoselective addition reactions often proceed with such high fidelity that the resulting products have very high diastereomeric ratios (d.r.), frequently exceeding 99:1. nih.gov Upon cleavage of the auxiliary, this high d.r. translates directly into a high enantiomeric excess (ee) for the final chiral amine product. researchgate.net In some cases, simple crystallization can be used to further upgrade the enantiomeric purity of the product. researchgate.net

Table 3: Examples of High Enantioselectivity in this compound Mediated Reactions

Reaction TypeSubstrateCatalyst/ReagentYieldEnantiomeric Excess (ee)Reference
Asymmetric AziridinationUnsaturated AldehydesSulfinyl-based organocatalystup to 93%up to 92% researchgate.net
Asymmetric ReductionN-aryl ketiminesSulfinyl-based organocatalystup to 95%up to 97% researchgate.net
Henry ReactionAldehydesSulfinyl-based organocatalystup to 90%up to 98% researchgate.net
Pd-catalyzed Cross-CouplingAryl HalidesPhosphine-Sulfinamide Ligands->99%

The absolute configuration of the stereogenic sulfur atom in the this compound auxiliary directly and predictably controls the absolute configuration of the product. nih.govnih.gov Using the (R)-enantiomer of the auxiliary will yield one enantiomer of the product, while using the (S)-enantiomer will produce the opposite enantiomer. nih.gov This one-to-one relationship is a critical feature of the auxiliary's utility, as it allows for the selective synthesis of a desired enantiomer simply by choosing the appropriate configuration of the starting sulfinamide. rsc.orgua.es

For example, in the synthesis of turbo chiral molecules, an (R)-N-propane-2-sulfinyl auxiliary leads to the formation of P,P,P-turbo chirality, whereas the (S)-auxiliary results in the opposite M,M,M-turbo chirality. nih.gov This control is so profound that it dictates the stereochemistry of the newly formed chiral carbon center, irrespective of other existing stereocenters in the substrate molecule. nih.gov This robust stereochemical control has been demonstrated in a wide array of reactions, including additions to imines and asymmetric hydrogenations. ua.es

Table 4: Control of Product Configuration by Auxiliary Configuration

Auxiliary ConfigurationReactionProduct ConfigurationReference
(S)Addition of ArLi to trifluoroethylidene sulfinamide(S)-amine nih.gov
(R)Rh-catalyzed allylationFavors one enantiomer
(S)Rh-catalyzed allylationFavors opposite enantiomer
(R)Synthesis of turbo chiral aminesP,P,P-turbo chirality nih.gov
(S)Synthesis of turbo chiral aminesM,M,M-turbo chirality nih.gov

Conformational Analysis and its Correlation with Stereocontrol

The predictable stereoselectivity observed in reactions involving imines derived from this compound is not coincidental; it is governed by the well-defined, low-energy conformations of the N-sulfinyl imine moiety. Computational and experimental studies on analogous N-sulfinyl imines have established that the molecule preferentially adopts a specific arrangement in space, which in turn dictates the trajectory of incoming reagents.

Rotation around the nitrogen-sulfur (N-S) single bond in N-sulfinyl imines is restricted, leading to distinct and observable conformers. The two primary conformations are described by the dihedral angle of the C=N-S=O atoms: a syn-periplanar (or s-cis) conformation and an anti-periplanar (or s-trans) conformation.

Extensive computational studies have shown that the s-cis conformation, where the sulfinyl oxygen and the imine C=N bond are on the same side, is significantly more stable than the s-trans conformation. rsc.orgnih.gov This preference establishes a conformational lock, ensuring that the molecule predominantly exists in a single, predictable geometry prior to reaction.

The energy difference between these conformers gives rise to a rotational barrier. For instance, DFT calculations on a glyoxylate-derived N-sulfinyl imine revealed a rotational barrier of approximately 8.0 kcal/mol (around 33.5 kJ/mol). rsc.org This substantial barrier ensures that at typical reaction temperatures, the molecule resides almost exclusively in the lower-energy s-cis conformation, which is crucial for high diastereoselectivity. In contrast, related N-sulfenimines (lacking the sulfinyl oxygen) exhibit a lower S-N rotational barrier of about 5.91 kcal/mol, highlighting the key role of the sulfinyl group in establishing a rigid conformational preference. chemijournal.com

Table 1: Calculated Rotational Barriers for N-S Bond in Related Sulfinyl Compounds
Compound TypeCalculated Rotational Barrier (kcal/mol)Calculated Rotational Barrier (kJ/mol)Reference
Glyoxylate-derived N-sulfinyl imine~8.0~33.5 rsc.org
N-Sulfenimine (RSN=CH₂)5.9124.7 chemijournal.com

The pronounced stability of the s-cis conformation is primarily attributed to favorable intramolecular interactions. A key stabilizing factor is the formation of an internal, non-covalent interaction, often described as an intramolecular hydrogen bond, between the lone pair of the sulfinyl oxygen and the hydrogen atom on the imine carbon. rsc.orgnih.gov This interaction holds the C=N-S=O framework in a planar and rigid arrangement.

With the conformationally locked s-cis geometry as the dominant ground state, the stereochemical outcome of a nucleophilic addition to the C=N bond becomes highly predictable. The bulky isopropyl group of the propane-2-sulfinyl moiety acts as a stereochemical directing group. It effectively shields one of the two prochiral faces of the imine. Consequently, a nucleophile will preferentially attack from the less sterically hindered face. cas.cn

Mechanistic Investigations and Computational Studies of Propane 2 Sulfinamide Reactions

Elucidation of Reaction Pathways and Intermediates

The synthetic utility of propane-2-sulfinamide, particularly as a chiral auxiliary, has prompted extensive mechanistic investigations to understand the pathways and intermediates that govern its reactivity and stereochemical outcomes. medchemexpress.com Reaction progress is often elucidated through techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to monitor the consumption of reactants and the formation of products. usm.edu Key intermediates in these reactions are frequently N-sulfinylimines (or N-tert-butanesulfinyl imines), formed via the condensation of this compound with aldehydes or ketones. medchemexpress.comusm.edu These intermediates are central to a variety of subsequent transformations. For instance, in the synthesis of piperidines, the reaction proceeds through the formation of an N-sulfinyl iminium ion, which undergoes a kinetically favorable cyclization. usm.edu Similarly, in aldol-Tishchenko reactions, an initial aldol (B89426) reaction involving a sulfinimine generates an alkoxide intermediate, which is crucial for the subsequent steps. nih.gov The cleavage of the sulfinyl group, typically under acidic conditions, is often the final step to yield the desired chiral amine product. medchemexpress.comusm.edu

The nucleophilic addition of organometallic reagents, such as Grignard reagents, to chiral N-tert-butanesulfinyl imines is a cornerstone of the application of this compound in asymmetric synthesis. researchgate.net The general mechanism begins with the complexation of the magnesium ion from the Grignard reagent to the oxygen and nitrogen atoms of the sulfinylimine. pressbooks.pub This Lewis acid coordination makes the imine carbon more electrophilic and helps to create a rigid, chair-like six-membered transition state that dictates the stereochemical outcome. pressbooks.pubresearchgate.net The carbanion of the Grignard reagent then performs a nucleophilic attack on the imine carbon, forming a new carbon-carbon bond and a tetrahedral intermediate. libretexts.org Subsequent acidic workup protonates the resulting magnesium alkoxide and cleaves the sulfinamide auxiliary to afford a chiral primary amine. pressbooks.pub The stereoselectivity of the addition is generally high, controlled by the steric bulk of the tert-butylsulfinyl group, which directs the nucleophile to the opposite face of the imine. researchgate.net

The diastereoselectivity of this reaction is consistently high across various substrates, as demonstrated in the synthesis of tetrahydroquinoline alkaloids. researchgate.net

Table 1: Diastereoselective Addition of Organometallic Reagents to N-tert-butanesulfinyl Imines

Imine SubstrateNucleophile (Reagent)Key IntermediateOutcomeReference
N-tert-butanesulfinyl imine derived from 3-(2-bromophenyl)propanalGrignard ReagentsSix-membered chair-like transition stateHigh diastereoselectivity in the formation of sulfinamide precursors to alkaloids. researchgate.net researchgate.net
(S)-N-benzylidene-2-methylthis compoundMethylmagnesium bromideChelated transition stateAsymmetric nucleophilic 1,2-addition studied via DFT computations. researchgate.net researchgate.net
General Aldehydes/KetonesGrignard Reagents (RMgX)Tetrahedral magnesium alkoxideFormation of secondary or tertiary alcohols after hydrolysis. pressbooks.pub pressbooks.pub

Hydride transfer is a key mechanistic step in reactions involving the reduction of N-sulfinylimines and in certain tandem reactions like the aldol-Tishchenko process. In the reduction of sulfinylimines, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and L-Selectride are commonly used. researchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic imine carbon, yielding a secondary sulfinamide. pressbooks.publibretexts.org A significant finding in these reductions is the ability to reverse the stereoselectivity by choosing the appropriate hydride source. researchgate.net While NaBH₄ reduction of N-tert-butanesulfinyl imines typically provides one product diastereomer in high selectivity, using the bulkier L-Selectride can efficiently reverse the selectivity to afford the opposite diastereomer, also in high yield. researchgate.net

In the aldol-Tishchenko reaction for synthesizing 1,3-amino alcohols, an intramolecular hydride transfer serves as the rate-determining and stereochemistry-determining step. nih.gov After an initial aldol addition, the resulting alkoxide intermediate reacts with another aldehyde equivalent, setting up a six-membered transition state for the intramolecular hydride transfer, which ultimately produces the final sulfinamide product. nih.gov

Table 2: Reversal of Diastereoselectivity in Hydride Reduction of N-tert-Butanesulfinyl Imines

Hydride ReagentReaction ConditionsStereochemical OutcomeReference
Sodium Borohydride (NaBH₄)THF, 2% water, -50 °CHigh diastereoselectivity for one diastereomer. researchgate.net
L-SelectrideTHFEffectively reversed stereoselectivity, providing the opposite diastereomer in high yield. researchgate.net

This compound derivatives are involved in various oxidative cyclization reactions to construct heterocyclic scaffolds. usm.edunih.gov One such pathway is the aza-Prins cyclization for synthesizing 2,4,6-trisubstituted piperidines. usm.edu The mechanism is initiated by the acidic activation of an enamine to form an N-sulfinyl iminium ion. usm.edu This intermediate adopts a chair-like conformation that allows a tethered alkene to act as a nucleophile, attacking the iminium carbon in a stereoselective manner to close the six-membered ring. usm.edu

Another investigated mechanism involves a photoredox-catalyzed, Cu(II)-mediated oxidative cyclization. nih.gov In this process, single-electron oxidation of an alkene substrate generates a radical cation. nih.gov Deprotonation of this radical cation can outcompete nucleophilic attack, leading to an allylic radical. nih.gov This radical intermediate then undergoes a Cu(II)-mediated oxidative cyclization with a pendent sulfonamide to achieve allylic amination and ring formation. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for probing the mechanisms of reactions involving this compound. nih.gov These calculations provide deep insights into reaction pathways, the structures of intermediates and transition states, and the origins of stereoselectivity. nih.govresearchgate.net DFT studies have been successfully applied to investigate the nucleophilic addition of organometallic reagents to sulfinylimines and to rationalize the outcomes of complex tandem reactions. nih.govresearchgate.netnih.gov

DFT calculations are particularly valuable for predicting and explaining the stereochemical outcomes of reactions utilizing this compound as a chiral auxiliary. nih.gov By modeling the transition states leading to different diastereomers, researchers can calculate their relative energies and thus predict the diastereomeric ratio of the products.

In the context of the aldol-Tishchenko reaction, DFT computations have been used to rationalize why the diastereochemical outcome varies depending on the ketone used to form the initial sulfinimine. nih.gov The calculations revealed that the relative energies of the competing transition states in the key hydride transfer step dictate the final stereochemistry. nih.gov Similarly, DFT has been employed to investigate the asymmetric nucleophilic addition of Grignard reagents to N-sulfinylimines, providing a computational model for the observed stereoselectivity. researchgate.net

A primary application of DFT in mechanistic studies is the analysis of transition states and the construction of reaction energy profiles. nih.gov By locating the transition state structures and calculating their energies, the rate-determining step of a reaction can be identified. For the aldol-Tishchenko reaction of sulfinimines, DFT calculations confirmed that all steps prior to the intramolecular hydride transfer are reversible and that the hydride transfer itself is the rate- and stereochemistry-determining step. nih.gov

Table 3: Selected DFT Calculation Findings for Sulfinamide Reactions

Reaction TypeComputational MethodKey FindingReference
Aldol-Tishchenko ReactionDFTThe intramolecular hydride transfer is the rate- and stereochemistry-determining step. nih.gov
Nucleophilic AdditionB3LYP-D3/6-311+G(d,p)The overall process was calculated to be slightly endothermic, with a relative free energy of 5.2 kcal/mol. nih.gov
Grignard AdditionDFT(B3LYP)Investigated the asymmetric nucleophilic 1,2-addition of methylmagnesium bromide to (S)-N-benzylidene-2-methylthis compound. researchgate.net

Elucidation of Electronic Effects and Molecular Orbitals

The electronic properties of this compound and its derivatives play a crucial role in determining their reactivity and the stereochemical outcome of reactions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding these effects. The sulfinyl group is a key functional group, and its electron-withdrawing nature significantly influences the electron density distribution within the molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to explaining chemical reactivity. acs.orgepj-conferences.org The energy and spatial distribution of these orbitals dictate how a molecule will interact with other reagents. For instance, in reactions involving nucleophilic attack, the LUMO of the this compound derivative is the primary site of interaction. Conversely, in reactions with electrophiles, the HOMO is the key orbital.

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. epj-conferences.org A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a greater propensity for chemical reactions. epj-conferences.org Computational analyses have shown that substituents on the sulfinamide nitrogen or the sulfur atom can modulate this energy gap, thereby fine-tuning the molecule's reactivity.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study donor-acceptor interactions within the molecule. tandfonline.com This method provides insights into the delocalization of electron density and the nature of bonding, further clarifying the electronic effects at play. For example, computational studies on related sulfonamides have used NBO analysis to understand the interactions between donor and acceptor orbitals. tandfonline.com

The table below summarizes key computational parameters derived from studies on related sulfonamide systems, illustrating the electronic characteristics that govern their reactivity.

Computational ParameterSignificance in ReactivityTypical Findings in Sulfonamide Systems
HOMO Energy Indicates the ability to donate electrons. Higher energy levels suggest greater nucleophilicity.The HOMO is often localized on the sulfur and nitrogen atoms, making them susceptible to electrophilic attack.
LUMO Energy Indicates the ability to accept electrons. Lower energy levels suggest greater electrophilicity.The LUMO is typically centered on the sulfonyl group, which acts as an electrophilic site.
HOMO-LUMO Gap Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity.Substituent effects can significantly alter the HOMO-LUMO gap, influencing reaction rates.
NBO Analysis Reveals intramolecular electron delocalization and hyperconjugative interactions.Identifies key donor-acceptor interactions that stabilize the molecule and influence its conformation.
Molecular Electrostatic Potential (MEP) Maps the electron density to identify electron-rich and electron-poor regions.Highlights the nucleophilic (negative potential) and electrophilic (positive potential) sites on the molecule. tandfonline.com

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations provide a powerful lens to study the behavior of this compound and its derivatives in complex environments, such as in solution or when interacting with biological macromolecules. researchgate.netnih.gov These simulations model the atomic motions of a system over time, offering insights into conformational changes, solvent effects, and binding interactions that are often difficult to observe experimentally. researchgate.netnih.gov

In the context of reactions, MD simulations can be used to explore the conformational landscape of the reactants and the transition state. For example, in diastereoselective reactions involving N-sulfinyl imines derived from this compound, MD simulations can help to rationalize the observed stereochemical outcomes by identifying the most stable conformations of the reactant-reagent complex. chemrxiv.orgresearchgate.net

MD simulations have been successfully employed to study the vapor-liquid equilibria of propane (B168953) in mixtures, providing data on interfacial tension and phase densities that match well with experimental results. nih.gov While not directly focused on this compound, these studies demonstrate the capability of MD simulations to accurately model the behavior of propane-containing systems. researchgate.netnih.gov

Furthermore, MD simulations are invaluable in studying the interactions of sulfonamide-based compounds with biological targets, such as enzymes. peerj.com By simulating the ligand-protein complex, researchers can identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. peerj.comresearchgate.net The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method is often used in conjunction with MD simulations to estimate the binding free energies of such complexes. peerj.com

The following table outlines the applications of molecular dynamics simulations in the study of this compound and related compounds.

Simulation AspectApplication in this compound ResearchKey Insights Gained
Conformational Analysis Exploring the rotational barriers and preferred conformations of the sulfinamide group.Identification of low-energy conformers that are likely to participate in reactions.
Solvent Effects Simulating the behavior of this compound in different solvents to understand their influence on reactivity.Elucidation of how solvent molecules stabilize or destabilize reactants and transition states.
Reaction Dynamics Modeling the pathway of a chemical reaction to understand the sequence of bond-making and bond-breaking events.Visualization of the transition state and identification of key intermediates.
Ligand-Protein Binding Investigating the interaction of this compound derivatives with enzyme active sites. peerj.comDetermination of binding modes, key interacting residues, and estimation of binding affinities. peerj.com

Experimental Validation of Computational Models

The synergy between computational modeling and experimental work is crucial for a comprehensive understanding of the chemical behavior of this compound. nih.govmsuniv.ac.in Computational predictions, while powerful, must be validated by experimental data to ensure their accuracy and relevance. nih.govmsuniv.ac.in

A prime example of this synergy is the study of diastereoselective additions of Grignard reagents to N-tert-butylsulfinyl imines. chemrxiv.orgresearchgate.net DFT calculations have been used to model the reaction pathways and predict the diastereomeric ratios of the products. chemrxiv.orgresearchgate.net These computational predictions have shown excellent agreement with experimentally determined product distributions, thereby validating the proposed reaction mechanisms. chemrxiv.orgresearchgate.net

Spectroscopic techniques provide a wealth of data for validating computational models. For instance, calculated NMR chemical shifts and vibrational frequencies (IR and Raman) can be compared with experimental spectra to confirm the predicted molecular structures and conformations. Nuclear Overhauser Effect (NOESY) NMR experiments can be used to determine through-space proximities of atoms, which can then be compared to the distances predicted by computational models.

In the realm of reaction kinetics, experimentally measured reaction rates and activation energies can be compared with the energy barriers calculated using DFT. This comparison helps to verify the accuracy of the computed transition state structures and reaction profiles.

The table below highlights common experimental techniques used to validate computational models in the study of this compound reactions.

Experimental TechniqueComputational Parameter ValidatedType of Information Provided
X-ray Crystallography Molecular geometry (bond lengths, bond angles, dihedral angles).Provides a precise, static picture of the molecule's structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts, coupling constants, and nuclear Overhauser effects.Confirms the connectivity and three-dimensional structure of the molecule in solution.
Infrared (IR) and Raman Spectroscopy Vibrational frequencies and intensities.Validates the calculated vibrational modes and confirms the presence of specific functional groups.
Kinetic Studies Activation energies and reaction rates.Corroborates the calculated energy barriers of reaction pathways.
Product Ratio Analysis (e.g., by HPLC or GC) Diastereomeric or enantiomeric ratios.Confirms the predicted stereochemical outcomes of asymmetric reactions.

By integrating computational and experimental approaches, a more robust and detailed understanding of the mechanistic intricacies of this compound reactions can be achieved.

Applications of Propane 2 Sulfinamide in Asymmetric Organic Synthesis

Asymmetric Synthesis of Chiral Amines

The use of enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide) has become a cornerstone for the asymmetric synthesis of a wide array of chiral amines. yale.eduscispace.com This methodology typically involves three key steps: the condensation of the sulfinamide with a carbonyl compound to form a sulfinylimine, the diastereoselective addition of a nucleophile to the imine, and finally, the removal of the sulfinyl group to yield the desired chiral amine. nih.gov This approach allows for the preparation of diverse amine structures, including α-branched and α,α-dibranched amines, as well as α- and β-amino acids and their derivatives. scispace.com

The initial and crucial step in this synthetic sequence is the formation of N-sulfinyl imines (also known as sulfinimines) through the condensation of propane-2-sulfinamide with aldehydes or ketones. sigmaaldrich.comnih.gov This reaction is typically promoted by the use of a dehydrating agent to drive the equilibrium towards the imine product.

Several methods have been developed to facilitate this condensation. For the reaction with aldehydes, Lewis acidic dehydrating agents such as magnesium sulfate (B86663) (MgSO₄), copper(II) sulfate (CuSO₄), or titanium(IV) ethoxide (Ti(OEt)₄) are commonly employed. The choice of reagent can influence the reaction conditions and efficiency. For instance, CuSO₄ is effective for a broad range of aldehydes, including sterically hindered and electron-rich variants. For less reactive aldehydes and for the condensation with ketones, the more Lewis acidic titanium(IV) ethoxide is often the reagent of choice. nih.govorganic-chemistry.org Microwave-assisted, solvent-free conditions using Ti(OEt)₄ have also been reported as an environmentally friendly and efficient method for preparing N-tert-butylsulfinyl)imines. organic-chemistry.org Other reagents and catalysts that have been successfully used for this transformation include ytterbium(III) triflate (Yb(OTf)₃), cesium carbonate (Cs₂CO₃), potassium hydrogen sulfate (KHSO₄), and tris(2,2,2-trifluoroethyl)borate. nih.govresearchgate.netorganic-chemistry.org

The resulting N-sulfinyl imines are generally stable, electrophilic compounds that are more resistant to hydrolysis than other imines but are highly reactive towards nucleophiles. wikipedia.org

Table 1: Selected Reagents for the Condensation of this compound with Carbonyl Compounds

Reagent/CatalystCarbonyl CompoundTypical ConditionsReference
MgSO₄AldehydesExcess aldehyde
CuSO₄AldehydesSlight excess of aldehyde
Ti(OEt)₄Aldehydes, KetonesTHF, 60 °C or microwave nih.govorganic-chemistry.org
Yb(OTf)₃Aldehydes- nih.gov
Cs₂CO₃Aldehydes- nih.govresearchgate.net
KHSO₄Aldehydes, Ketones- nih.gov
Tris(2,2,2-trifluoroethyl)borateAldehydesRoom temperature organic-chemistry.org

The chiral N-sulfinyl group exerts powerful stereocontrol in the addition of nucleophiles to the imine carbon, leading to high levels of asymmetric induction. wikipedia.org This step is the cornerstone of the asymmetric synthesis of chiral amines using this methodology. The stereochemical outcome of the addition is generally predictable based on a chelated, chair-like transition state model where the metal cation of the nucleophilic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. nih.gov

A wide variety of organometallic reagents, including Grignard reagents (organomagnesium), organozinc, and organolithium compounds, have been successfully added to N-sulfinyl imines to generate a diverse range of chiral amines with high diastereoselectivity. nih.govwikipedia.org The choice of the organometallic reagent can sometimes influence the level of stereoselectivity. For instance, Grignard reagents have been reported to show greater diastereoselectivity in some cases compared to organolithium or organocerium compounds. nih.gov The Lewis acidic character of the organometallic reagent plays a determining role in the stereoselectivity of the reaction. nih.govacs.org The addition of these reagents is a versatile and reliable method for creating new carbon-carbon bonds and establishing a stereocenter at the α-position to the nitrogen atom. organicreactions.org

Table 2: Examples of Nucleophilic Addition of Organometallic Reagents to N-Sulfinyl Imines

N-Sulfinyl Imine SubstrateOrganometallic ReagentProductDiastereomeric Ratio (dr)Reference
(S)-N-benzylidene-2-methylthis compoundMethylmagnesium bromide(R)-N-((S)-1-phenylethyl)-2-methylthis compoundHigh nih.gov
(S)-N-benzylidene-2-methylthis compoundMethyllithium(R)-N-((R)-1-phenylethyl)-2-methylthis compoundHigh nih.gov
N-tert-butanesulfinyl imineAllylmagnesium bromideHomoallylic amine derivativeHigh nih.gov
N-tert-butanesulfinyl trifluoromethyl ketimineDimethylsulfoxonium methylideTrifluoromethylated aziridine86:14 to >99:1 beilstein-journals.org

The addition of enolates to N-sulfinyl imines provides a powerful method for the synthesis of β-amino carbonyl compounds, which are valuable precursors to β-amino acids and 1,3-amino alcohols. organicreactions.org Lithium enolates derived from ketones can be added to N-sulfinyl imines with high diastereoselectivity to afford β-amino ketone derivatives. thieme-connect.com For example, the reaction of N-sulfinyl imines with lithium enolates generated from ketones using lithium hexamethyldisilazide (LiHMDS) at low temperatures has been shown to produce β-amino ketones as single diastereoisomers in many cases. thieme-connect.com Similarly, the addition of lithium α-bromoenolates has been utilized in the Darzens-type asymmetric synthesis of N-(p-toluenesulfinyl)aziridine-2-carboxylate esters. nih.gov

The stereoselective reduction of N-sulfinyl imines offers a direct route to the synthesis of chiral sulfinamides, which can then be deprotected to yield chiral primary amines. The choice of reducing agent is critical for achieving high diastereoselectivity, and different reagents can lead to opposite stereochemical outcomes. For example, reductions with sodium borohydride (B1222165) (NaBH₄) often proceed through a cyclic transition state where the boron coordinates to the sulfinyl oxygen, leading to hydride delivery to one face of the imine. nih.gov In contrast, bulkier reducing agents like L-selectride are believed to operate through an open-chain transition state, resulting in the opposite diastereomer. nih.gov This complementarity allows for the selective synthesis of either enantiomer of the resulting amine from a single enantiomer of the N-sulfinyl imine.

Table 3: Diastereoselective Reduction of N-Sulfinyl Imines

N-Sulfinyl ImineReducing AgentMajor Product DiastereomerReference
Generic N-sulfinyl imineSodium Borohydride (NaBH₄)Typically one diastereomer via cyclic transition state nih.gov
Generic N-sulfinyl imineL-SelectrideTypically the opposite diastereomer via open transition state nih.gov
N-sulfinyl δ-amino β-keto estersNot specifiedsyn-δ-amino β-hydroxy ester researchgate.net

The stereoselective allylation and crotylation of N-sulfinyl imines provide access to chiral homoallylic amines, which are versatile synthetic intermediates. rsc.orgescholarship.org These reactions can be carried out using various allylating agents, including allylic bromides in the presence of zinc or indium metals. beilstein-journals.org Palladium-catalyzed allylation of N-tert-butanesulfinyl imines with allylic alcohols in the presence of indium(I) iodide as a reducing agent has also been shown to proceed with high diastereoselectivity. rsc.orgresearchgate.net The reaction with crotyl alcohol is highly regioselective, predominantly forming the anti-diastereomer. rsc.orgresearchgate.net The stereochemical outcome of these reactions is controlled by the configuration of the sulfur atom in the sulfinyl group, which directs the approach of the nucleophile. rsc.org

Stereoselective Nucleophilic Additions to N-Sulfinyl Imines

Asymmetric Synthesis of Chiral Heterocycles

The strategic use of this compound has paved the way for highly diastereoselective syntheses of various chiral heterocyclic frameworks. By serving as a transient chiral control element, it directs the stereochemical outcome of key bond-forming reactions, after which it can be readily cleaved to furnish the desired enantiomerically enriched products.

Synthesis of Substituted Piperidines

The piperidine (B6355638) motif is a prevalent structural core in numerous natural products and pharmaceutical agents. Asymmetric synthesis of substituted piperidines using this compound often involves the diastereoselective addition of nucleophiles to N-sulfinylimines, followed by cyclization.

One effective strategy involves the synthesis of trans-2,6-disubstituted piperidines. This method utilizes N-sulfinyl δ-amino β-ketophosphonates which undergo a one-pot conversion to 3-phosphoryl dihydropyridones. Subsequent stereoselective addition of organocuprates to these intermediates predominantly yields the trans-2,6-disubstituted piperidines d-nb.infonih.gov. The utility of this approach has been demonstrated in the total synthesis of the quinolizidine (B1214090) alkaloid (−)-myrtine d-nb.infonih.gov.

Another approach is the asymmetric intramolecular aza-Michael reaction. N-sulfinyl amines derived from this compound act as effective nitrogen nucleophiles. This strategy, which involves a cross-metathesis reaction followed by a base-catalyzed Michael-type cyclization, provides access to chiral substituted piperidines with one or two stereocenters nih.govresearchgate.net. The synthesis of the piperidine alkaloid (-)-pinidinol has been successfully achieved using this methodology nih.gov.

Entry Reactant 1 (N-sulfinylimine precursor) Reactant 2 (Nucleophile/Reagent) Product Yield (%) Diastereomeric Ratio (d.r.) Reference
1N-sulfinyl δ-amino β-ketophosphonateOrganocupratetrans-2,6-disubstituted piperidine-High trans selectivity d-nb.infonih.gov
2Functionalized N-sulfinyl amine- (Intramolecular cyclization)Substituted piperidine-High nih.govresearchgate.net

Formation of Aziridines

Chiral aziridines are valuable synthetic intermediates due to their strained three-membered ring, which can be regioselectively opened to afford a variety of functionalized chiral amines. This compound-derived imines are excellent substrates for the diastereoselective synthesis of aziridines through several methods, including the aza-Darzens and Corey-Chaykovsky reactions.

The aza-Darzens reaction involves the reaction of an N-sulfinylimine with an enolate of an α-haloester. The use of N-tert-butanesulfinyl aldimines and ketimines with ethyl bromoacetate (B1195939) has been shown to produce 2,3-di- and 2,2',3-tri-substituted aziridines in good yields and with excellent diastereoselectivities rsc.org. For instance, the reaction of N-(benzylidene)-p-toluenesulfinamide with the lithium enolate of methyl bromoacetate yields the corresponding cis-N-sulfinylaziridine-2-carboxylate ester with high diastereoselectivity nih.gov.

The Corey-Chaykovsky reaction provides another efficient route to chiral aziridines. This reaction involves the treatment of an N-sulfinylimine with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide adichemistry.comorganic-chemistry.orgthieme-connect.com. The reaction of dimethylsulfonium methylide with a range of aromatic, heterocyclic, and aliphatic tert-butylsulfinyl imines has been reported to form aziridines in good yields (63-84%) and high diastereomeric excess (77-95%) uea.ac.uksci-hub.se. This method is particularly useful for the synthesis of terminal aziridines. For example, the reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organoceriums gives terminal N-tert-butylsulfinyl aziridines in good yields organic-chemistry.org.

Reaction N-sulfinylimine Substrate Reagent Product Yield (%) Diastereomeric Ratio (d.r.) Reference
Aza-DarzensN-(benzylidene)-p-toluenesulfinamideLithium enolate of methyl bromoacetatecis-N-sulfinylaziridine-2-carboxylateHighHigh nih.gov
Corey-ChaykovskyAromatic/Aliphatic tert-butylsulfinyl imineDimethylsulfonium methylideChiral aziridine63-8477-95% de uea.ac.uksci-hub.se
Corey-ChaykovskyN-tert-butanesulfinyl ketimino estersDimethylsulfoxonium methylideα-Quaternary aziridine-2-carboxylatesModerate to excellent>97:3 organic-chemistry.org

Construction of Pyrrolidines

The pyrrolidine (B122466) ring is a fundamental structural motif in a vast number of natural products and pharmaceuticals. The use of this compound as a chiral auxiliary has enabled several elegant and highly stereoselective syntheses of substituted pyrrolidines.

A prominent method involves the diastereoselective addition of Grignard reagents to chiral γ-chloro N-tert-butanesulfinyl imines uea.ac.ukacs.orgrsc.orgnih.gov. This reaction proceeds with high diastereoselectivity and is applicable to the synthesis of a variety of 2-substituted pyrrolidines, including those with aryl, alkyl, and vinyl substituents uea.ac.ukacs.orgrsc.orgnih.gov. The resulting sulfinamide adducts undergo spontaneous cyclization to afford the corresponding pyrrolidines.

Another powerful strategy is the intramolecular aza-Michael reaction of N-sulfinyl activated enamines researchgate.netrsc.org. This approach allows for the stereoselective formation of the pyrrolidine ring through the conjugate addition of the nitrogen nucleophile to an α,β-unsaturated system within the same molecule. This method provides access to chiral substituted pyrrolidines bearing one or two stereocenters nih.govresearchgate.net.

Furthermore, the arylation of chlorinated N-tert-butanesulfinyl imines with sodium tetraarylboronates, catalyzed by rhodium, followed by intramolecular cyclization, offers a route to 2-substituted pyrrolidines with high diastereomeric ratios nih.gov.

Method Reactant 1 Reactant 2 Product Yield (%) Diastereomeric Ratio (d.r.) Reference
Grignard Additionγ-chloro N-tert-butanesulfinyl imineAryl/Alkyl/Vinyl Grignard reagent2-substituted pyrrolidineHighHigh uea.ac.ukacs.orgrsc.orgnih.gov
Intramolecular aza-MichaelN-sulfinyl activated enamine-Substituted pyrrolidineGoodExcellent nih.govresearchgate.net
Rh-catalyzed Arylationγ-chloro N-tert-butanesulfinyl imineSodium tetraarylboronate2-aryl pyrrolidineGoodHigh nih.gov

Application in Tetrahydro-β-carboline Synthesis

Tetrahydro-β-carbolines are a class of indole (B1671886) alkaloids with significant biological activities. The asymmetric synthesis of these complex molecules has been effectively achieved using this compound as a chiral auxiliary, often in conjunction with the Pictet-Spengler reaction.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization. When a chiral auxiliary is employed, the reaction can proceed with high stereoselectivity. Ellman's auxiliary (tert-butanesulfinamide) has been successfully used as a chiral source for the stereoselective synthesis of tetrahydro-β-carboline alkaloids researchgate.netthieme-connect.com. This approach represents the first report on the synthesis of chiral tetrahydro-β-carboline natural products using tert-butanesulfinamide through a haloamide cyclization researchgate.net.

The synthesis of the indolizino[8,7-b]indole alkaloid, (–)-harmicine, has also been accomplished through a sequence involving the allylation of an N-sulfinylimine, hydroboration, and SN2 substitution, demonstrating the versatility of this chiral auxiliary in complex alkaloid synthesis researchgate.net.

Alkaloid Key Reaction Role of this compound Diastereoselectivity Reference
Tetrahydro-β-carboline AlkaloidsPictet-Spengler Reaction / Haloamide CyclizationChiral AuxiliaryHigh researchgate.netthieme-connect.com
(–)-HarmicineAllylation of N-sulfinylimineChiral AuxiliaryHigh researchgate.net

Formation of Functionalized Amino Alcohols and Amino Acids

This compound has been instrumental in the development of stereoselective methods for the synthesis of valuable chiral building blocks such as functionalized amino alcohols and amino acids.

Asymmetric Aldol-Tishchenko Reactions

The Aldol-Tishchenko reaction provides a powerful method for the synthesis of 1,3-amino alcohols. The use of chiral sulfinimines derived from this compound in this reaction allows for the installation of two or even three chiral centers in a single step with good diastereo- and enantioselectivity sci-hub.seacs.org.

The reaction involves the initial aldol (B89426) addition of an enolate, generated from the N-sulfinylimine, to an aldehyde. The resulting aldolate intermediate then undergoes an intramolecular hydride transfer from a second molecule of the aldehyde, which is coordinated to the lithium cation, to the imine carbon. This tandem reaction sequence leads to the formation of anti-1,3-amino alcohol derivatives nih.govorgsyn.orgacs.org. The stereochemical outcome of the reaction is controlled by the chiral sulfinyl group, which directs the facial selectivity of both the aldol addition and the subsequent hydride transfer acs.org.

This methodology has been successfully applied to the synthesis of a variety of anti-1,3-amino alcohols starting from acetophenone (B1666503) and propiophenone-derived sulfinimines and various aldehydes nih.govorgsyn.org.

N-sulfinylimine Source Aldehyde Product Diastereoselectivity Reference
Acetophenone-derivedIsobutyraldehydeanti-1,3-amino alcoholGood nih.govorgsyn.org
Propiophenone-derivedVarious aldehydesanti-1,3-amino alcoholGood acs.org

Synthesis of α- and β-Amino Acids and Esters

This compound, commonly known as tert-butanesulfinamide (tBS), serves as a highly effective chiral auxiliary in the asymmetric synthesis of both α- and β-amino acids and their corresponding esters. nih.goviupac.orgresearchgate.net The methodology generally involves the condensation of the sulfinamide with an aldehyde or ketone to form a tert-butanesulfinyl imine. iupac.orgsigmaaldrich.com This intermediate then undergoes a diastereoselective addition of a nucleophile, after which the sulfinyl group is easily cleaved under mild acidic conditions to yield the desired enantioenriched amino acid derivative. nih.goviupac.orgsigmaaldrich.com

The synthesis of α-amino acid derivatives can be achieved through various strategies. One practical method involves the direct hydrative amination of activated alkynes, such as ynamides and thioalkynes, using sulfinamides as the nitrogen source under metal-free conditions. nih.gov This approach is believed to proceed via a sulfonium (B1226848) acs.orgwikipedia.org-sigmatropic rearrangement. nih.gov Another powerful technique is the radical-based coupling of primary, secondary, and tertiary carboxylic acids with a chiral glyoxylate-derived sulfinimine, which provides access to a wide array of enantiomerically pure α-amino acids. nih.gov

For the synthesis of β-amino acids, a common approach is the addition of ester enolates to tert-butanesulfinyl imines. iupac.org Specifically, the addition of titanium(IV) isopropoxide (Ti(Oi-Pr)3) ester enolates to N-tert-butanesulfinyl aldimines and ketimines has proven to be a high-yielding and highly diastereoselective method. nih.gov This strategy is versatile, allowing for the preparation of β-amino acid derivatives with a broad spectrum of substitution patterns, including β-substituted, α,β-disubstituted, β,β-disubstituted, α,β,β-trisubstituted, and even α,α,β,β-tetrasubstituted variants. nih.gov The resulting N-sulfinyl-β-amino ester products are stable and can be used in further synthetic transformations, such as the construction of β-peptide foldamers. nih.gov

Table 1: Selected Examples of β-Amino Acid Ester Synthesis using (R)-tert-Butanesulfinamide

Aldimine/Ketimine ReactantEnolate ReactantProductDiastereomeric Ratio (d.r.)Yield (%)
N-Benzylidenethis compoundTitanium enolate of ethyl acetateEthyl 3-((R)-propane-2-sulfinamido)-3-phenylpropanoate97:394
N-(Propan-2-ylidene)this compoundTitanium enolate of ethyl acetateEthyl 3-((R)-propane-2-sulfinamido)-3-methylbutanoate98:291
N-Benzylidenethis compoundTitanium enolate of ethyl isobutyrateEthyl 2,2-dimethyl-3-((R)-propane-2-sulfinamido)-3-phenylpropanoate>99:195
N-(4-Methoxybenzylidene)this compoundTitanium enolate of ethyl propionateEthyl 2-methyl-3-((R)-propane-2-sulfinamido)-3-(4-methoxyphenyl)propanoate96:492

Data compiled from representative literature findings. nih.gov

Applications in Complex Molecule Construction

Incorporation into Unnatural Amino Acid Derivatives

The use of this compound has become a cornerstone in the asymmetric synthesis of unnatural amino acids (UAAs), which are crucial components in protein engineering and drug discovery. acs.orgnih.govnih.gov UAAs can be incorporated into peptides and proteins to enhance their stability, modulate their biological activity, and introduce novel functionalities. nih.gov The primary strategy involves using the sulfinamide as a chiral auxiliary to control the stereochemistry during the formation of new carbon-carbon bonds. acs.orgacs.org

A well-established method is the diastereoselective alkylation of α-sulfinamido ester enolates. acs.orgnih.gov In this approach, a chiral α-tert-butanesulfinamide auxiliary is attached to an amino ester. The resulting compound is then treated with a base to form an enolate, which subsequently reacts with an electrophile. acs.orgnih.gov Computational studies suggest that the reaction proceeds through a chelated transition state, where the electrophile adds to the convex face of a transient bicyclic intermediate, leading to high diastereoselectivity (often greater than 6:1). acs.orgnih.gov This method provides access to a variety of enantioenriched unnatural mono- and α,α-disubstituted amino acid derivatives in good yields (up to 90%). acs.orgnih.gov The sulfinamide auxiliary can be easily cleaved under acidic conditions to furnish the final enantiopure unnatural amino acid. acs.orgnih.govacs.org This methodology has been successfully applied in the synthesis of complex structures like spirocyclic glutamate (B1630785) analogs. enamine.net

Synthesis of Chiral Building Blocks for Advanced Materials

This compound and its derivatives are not only pivotal in the synthesis of bioactive molecules but also serve as fundamental chiral building blocks for the creation of advanced materials. carlroth.com The sulfinamide moiety itself can be a key component in the design of chiral ligands and organocatalysts used in asymmetric transformations. acs.orgyale.edu The unique electronic and steric properties of the sulfinyl group, combined with its inherent chirality, allow for the development of catalysts that can induce high levels of stereocontrol in a variety of chemical reactions. yale.edu

The versatility of this compound allows for its conversion into a wide range of other chiral synthons. For example, the chiral amines produced via sulfinamide-mediated synthesis are themselves valuable building blocks for more complex structures. nih.goviupac.org These amines can be incorporated into polymers, metal-organic frameworks (MOFs), and other materials where chirality is a critical design element for function, such as in chiral recognition, separation science, and nonlinear optics. The ability to reliably generate highly enantioenriched amines from simple starting materials makes this methodology particularly attractive for materials science applications where structural purity is paramount. iupac.org

C-H Bond Functionalization Strategies

Catalytic Enantioselective C(sp³)–H Amination

Direct C(sp³)–H amination is a powerful strategy for streamlining the synthesis of chiral amines by converting abundant C-H bonds directly into C-N bonds. This compound-related compounds, such as sulfamates, are effective reagents in these transformations, particularly in rhodium-catalyzed reactions. nih.gov These reactions often involve the in situ generation of a rhodium-nitrene intermediate which then inserts into a C-H bond.

A significant advancement in this area is the development of practical and general methods for asymmetric intermolecular benzylic C(sp³)–H amination. semanticscholar.org These systems often employ a chiral rhodium(II) catalyst, such as Rh₂(S-tfptad)₄, in combination with a sulfamate (B1201201) reagent like pentafluorobenzyl sulfamate (PbsNH₂). semanticscholar.org This combination allows for the conversion of various substrates into benzylic amines with excellent yields and high enantioselectivity. semanticscholar.org An advantage of this method is the low catalyst loading required and the ability to remove the directing group under mild conditions to yield the free amine. semanticscholar.org

Palladium catalysis has also been employed for the enantioselective C(sp³)–H functionalization of free aliphatic amines. nih.gov This has been achieved using a chiral bidentate thioether ligand, which facilitates the formation of a key mono(amine)-Pd(II) intermediate, enabling the enantioselective C-H activation. nih.gov

Table 2: Examples of Rhodium-Catalyzed Enantioselective Benzylic C(sp³)-H Amination

SubstrateProductYield (%)Enantiomeric Excess (ee %)
EthylbenzeneN-(1-Phenylethyl)pentafluorobenzyl sulfamate9594
IndaneN-(2,3-Dihydro-1H-inden-1-yl)pentafluorobenzyl sulfamate9296
TetralinN-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentafluorobenzyl sulfamate8895
DiphenylmethaneN-(Diphenylmethyl)pentafluorobenzyl sulfamate9092

Data represents typical results from studies on catalytic enantioselective amination. semanticscholar.org

C(sp²)–H Sulfonamide Installation

The direct functionalization of C(sp²)–H bonds to install sulfonamide groups is a highly atom-economical method for synthesizing biaryl sulfonamides and other related structures, which are important pharmacophores. researchgate.netnih.gov This transformation can be achieved using palladium catalysis, where a weakly coordinating sulfonamide group directs the regioselective ortho-arylation. researchgate.netnih.gov

In a typical protocol, an unsubstituted sulfonamide is reacted with an aryl iodide in the presence of a palladium catalyst, such as palladium acetate, and an oxidant like silver(I) oxide. nih.gov This system effectively catalyzes the ortho C-H mono-arylation of the sulfonamide-bearing arene. nih.gov More advanced methods involve a site-selective C–H functionalization followed by a sulfination sequence. acs.org For example, aryl thianthrenium salts can undergo palladium-catalyzed coupling with a sulfinating agent like Rongalite (sodium hydroxymethanesulfinate). acs.org The resulting aryl hydroxymethyl sulfone intermediate can then be converted into a sulfonamide through oxidative amination with an amine in the presence of an oxidant like N-chlorosuccinimide (NCS). acs.org This two-step, one-pot procedure is compatible with a wide range of primary and secondary amines, providing access to a diverse library of sulfonamides in good yields. acs.org

Role As Chiral Ligands and Organocatalysts

Propane-2-sulfinamide Derivatives as Chiral Ligands

The versatility of this compound is prominently displayed in its derivatives, which serve as powerful chiral ligands in transition metal-catalyzed reactions. By condensing the sulfinamide with aldehydes or ketones, chiral N-sulfinyl imines are readily formed. These imines can be further functionalized to create a diverse library of ligands, where the sulfinyl group is the primary source of chirality, effectively transferring stereochemical information from the ligand to the product.

P,N-Sulfinyl Imine Ligands in Transition Metal Catalysis

A significant class of ligands derived from this compound are P,N-sulfinyl imines. These ligands, which incorporate both a phosphorus and a nitrogen donor atom, have demonstrated considerable success in various transition metal-catalyzed reactions. acs.orgacs.org The chirality resides solely at the sulfur center of the sulfinamide component. researchgate.net The modular nature of their synthesis allows for facile modification of both the phosphine (B1218219) and the sulfinamide moieties, enabling the fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific transformations. acs.org

One notable application is in palladium-catalyzed asymmetric allylic alkylation, where P,N-sulfinyl imine ligands have achieved high enantioselectivities, with reports of up to 94% ee. researchgate.net The crystal structure of a palladium-bound sulfinyl imine has provided valuable insights into the binding mode and the origins of the observed stereoselectivity. researchgate.net The sulfinyl group, acting as a powerful chiral directing group, creates a well-defined chiral environment around the metal center, which dictates the facial selectivity of the nucleophilic attack.

Application in Iridium-Catalyzed Asymmetric Hydrogenation

The utility of P,N-sulfinyl imine ligands has been successfully extended to iridium-catalyzed asymmetric hydrogenation of olefins. acs.orgacs.org This method is particularly valuable for the hydrogenation of unfunctionalized olefins, which are challenging substrates for many catalytic systems. acs.org By employing iridium complexes of these chiral ligands, excellent enantioselectivities, reaching up to 94%, have been achieved for substrates like (E)-stilbene. acs.orgresearchgate.net

The modularity of the P,N-sulfinyl imine ligand framework has been crucial in optimizing the catalyst for this transformation. Research has shown that variations in the steric and electronic properties of both the phosphine and sulfinamide components significantly impact the catalyst's efficiency and selectivity. For instance, in the hydrogenation of various olefins, different ligand derivatives provided a range of enantioselectivities, highlighting the importance of ligand tuning. acs.org While high selectivities were achieved for unfunctionalized olefins, functionalized substrates such as α,β-unsaturated esters and allylic alcohols yielded more moderate enantioselectivities under similar conditions. acs.org

Results of Iridium-Catalyzed Asymmetric Hydrogenation of Olefins Using P,N-Sulfinyl Imine Ligands acs.org
SubstrateLigandConversion (%)Enantiomeric Excess (ee, %)
(E)-1,2-diphenylpropeneLigand A>9894
(E)-StilbeneLigand A>9892
1,1-DiphenylethyleneLigand B>9878
α,β-Unsaturated EsterLigand C>9865
Allylic AlcoholLigand C>9861

Ligand structures and detailed reaction conditions are described in the source literature.

Directing Group in Palladium-Catalyzed Cross-Couplings

The sulfinamide functional group itself can act as an effective directing group in palladium-catalyzed C-H functionalization reactions. nih.govrsc.org This strategy enables the direct and site-selective transformation of otherwise inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds. The sulfinamide moiety coordinates to the palladium center, positioning the catalyst in close proximity to a specific C-H bond, thereby facilitating its activation. nih.govrsc.org

This approach has been particularly valuable in the functionalization of arenes and heterocycles. The ability of the sulfinamide to serve as a removable directing group adds to its synthetic utility. After the C-H functionalization step, the sulfinyl group can be readily cleaved under mild acidic conditions, revealing a primary amine. wikipedia.org This methodology provides a powerful tool for the late-stage modification of complex molecules, allowing for the introduction of diverse functionalities with high regioselectivity. The development of various bidentate directing groups has further expanded the scope and efficiency of these transformations. rsc.org

Ligands for Asymmetric Diels-Alder Reactions

Derivatives of this compound have also been fashioned into effective chiral ligands for asymmetric Diels-Alder reactions. acs.org Specifically, C₂-symmetric bis(N-sulfinylimine) and bis(sulfinyl)imidoamidine (SIAM) ligands have been successfully employed in copper(II)- and zinc(II)-catalyzed cycloadditions. researchgate.netacs.org These reactions have demonstrated the ability to produce cycloadducts with high levels of both diastereoselectivity (up to 98% de) and enantioselectivity (up to 98% ee). researchgate.netnih.gov

In these systems, the chiral sulfinyl groups of the ligand coordinate to the Lewis acidic metal center, creating a chiral environment that biases the approach of the dienophile to one face of the diene. nih.gov The effectiveness of these catalysts has been proven for a variety of N-acyloxazolidinone dienophiles and both cyclic and acyclic diene substrates. acs.org The ability to achieve high selectivity with challenging acyclic dienes is a particular advantage of this ligand class. acs.org

This compound as an Organocatalyst

Beyond its role in forming chiral ligands for metal catalysis, this compound and its derivatives can function directly as organocatalysts. nih.gov In this capacity, the sulfinamide group itself is the key catalytic moiety, activating substrates and controlling the stereochemical outcome of the reaction without the involvement of a metal.

Enantioselective Reductions

Chiral sulfinamides have been developed as highly efficient organocatalysts for the enantioselective reduction of imines. researchgate.net Specifically, S-chiral bissulfinamide catalysts have been shown to effectively promote the reduction of various N-aryl and N-phenyl protected aromatic and aliphatic ketimines to their corresponding amines in high yields and with excellent enantioselectivities (up to 94% ee). researchgate.net

In these reactions, the sulfinamide is proposed to act as a Lewis base, activating a hydrosilane reducing agent, such as trichlorosilane. The resulting activated silicon species is then delivered to the imine in a stereocontrolled manner, dictated by the chiral environment of the bissulfinamide catalyst. The design of these catalysts, often featuring a C₂-symmetric structure with two S-stereogenic centers, has proven crucial for achieving high levels of stereocontrol. researchgate.net This organocatalytic approach offers a valuable metal-free alternative for the synthesis of chiral amines.

Aza-Henry Reactions

A significant advancement in organocatalysis has been the development of a novel class of N-sulfinyl urea (B33335) organocatalysts, which have proven highly effective in promoting asymmetric aza-Henry reactions. researchgate.net These catalysts uniquely incorporate a sulfinyl group as a substituent on a urea or thiourea (B124793) backbone. This design imparts dual functionality: the electron-withdrawing nature of the sulfinyl group serves to acidify the urea protons, enhancing their hydrogen-bonding capability, while the stereogenic center at the sulfur atom provides a chiral environment to induce high enantioselectivity in the reaction. researchgate.netescholarship.org

The utility of this catalyst design has been demonstrated in the aza-Henry reaction between N-Boc protected imines and nitroalkanes. researchgate.net A key breakthrough achieved with this system was its successful application to not only aromatic N-Boc imines but also to aliphatic imines. researchgate.net Previously, achieving high enantioselectivity with aliphatic imines through hydrogen-bond-mediated catalysis was a significant challenge. researchgate.net The N-sulfinyl urea catalysts, derived from enantiopure tert-butanesulfinamide (a this compound derivative), facilitate the reaction under mild conditions, providing access to valuable chiral β-nitroamines with good yields and high levels of stereocontrol. researchgate.netamazonaws.com

The reaction proceeds via a proposed mechanism where the catalyst's urea moiety activates the imine through hydrogen bonding, while the chiral sulfinyl group directs the nucleophilic attack of the nitronate, leading to the observed high enantioselectivity. researchgate.net

Imine Substrate (N-Boc protected)NitroalkaneYield (%)Diastereomeric Ratio (syn:anti)ee (%) (syn isomer)
BenzaldimineNitroethane8510:195
4-MethoxybenzaldimineNitroethane9010:196
4-BromobenzaldimineNitroethane8112:195
2-Naphthaldehyde imineNitroethane8410:194
Cyclohexanecarboxaldehyde imineNitromethane75-90
3-Methylbutanal imineNitromethane78-91
Table 1: Performance of N-Sulfinyl Urea Organocatalyst in the Asymmetric Aza-Henry Reaction. Data are representative examples derived from published research. researchgate.netamazonaws.com

Catalytic Asymmetric Nitronate Protonation

Building on the principles of N-sulfinyl urea catalysis, a novel organocatalyst where the chirality resides solely at the sulfur atom of the sulfinyl group has been developed. nih.gov This catalyst was specifically designed to address the challenge of catalytic enantioselective protonation of nitronates. nih.gov This work represents the first successful enantioselective catalytic addition of any nucleophile to terminally unsubstituted nitroalkenes, a previously challenging class of substrates. nih.gov

The reaction involves the Michael addition of an α-substituted Meldrum's acid to a terminally unsubstituted nitroalkene. This addition generates a prochiral nitronate intermediate, which is then protonated enantioselectively under the control of the chiral N-sulfinyl urea catalyst. nih.gov The innovative catalyst design, which removes the chiral diamine backbone common in other catalysts, demonstrated that the stereochemistry of the diamine component had a minimal effect on the enantioselectivity. This allowed for the incorporation of a diverse range of simpler, achiral diamine motifs into the catalyst structure without compromising its effectiveness. nih.gov

The resulting Meldrum's acid addition products are obtained in good yields and with high enantioselectivities. nih.gov Furthermore, these products serve as versatile synthetic intermediates that can be readily converted into pharmaceutically relevant 3,5-disubstituted pyrrolidinones in high yield. nih.gov

Meldrum's Acid Derivative (R¹)Nitroalkene (R²)Yield (%)Enantiomeric Ratio (er)
CyclohexylNitroethene8996:4
Phenyl1-Nitropropene8095.5:4.5
Benzyl1-Nitropropene8896:4
Acetoxymethyl1-Nitropropene7797:3
Cyclohexyl1-Nitro-2-phenylethene8593.5:6.5
Table 2: Enantioselective Protonation of Nitronates Using an N-Sulfinyl Urea Catalyst Chiral Only at Sulfur. nih.gov

Derivatization and Analogues of Propane 2 Sulfinamide

Synthesis and Reactivity of N-Sulfinyl Imine Derivatives

N-sulfinyl imines (specifically N-tert-butanesulfinyl imines) are highly versatile intermediates in the asymmetric synthesis of amines. They are typically prepared through the condensation of an enantiomerically pure sulfinamide, such as tert-butanesulfinamide, with a wide array of aldehydes and ketones. nih.gov This reaction is often facilitated by a Lewis acid or a dehydrating agent to drive the equilibrium towards the imine product. nih.gov

Common reagents used for this condensation include titanium(IV) ethoxide (Ti(OEt)₄) and copper(II) sulfate (B86663) (CuSO₄). nih.govresearchgate.net Microwave-assisted methods have also been developed to accelerate the synthesis, particularly for more challenging ketone substrates. researchgate.net An alternative one-pot method involves a copper/L-proline catalyzed aerobic oxidative cascade reaction, which allows for the direct synthesis of N-sulfinyl imines from alcohols and sulfinamides under mild conditions. nih.gov

The reactivity of N-sulfinyl imines is characterized by the powerful stereodirecting influence of the chiral sulfinyl group. researchgate.net This group activates the imine for nucleophilic attack at the carbon atom of the C=N double bond and effectively shields one face of the imine, leading to high diastereoselectivity in addition reactions. nih.govresearchgate.net A broad range of organometallic reagents, including Grignard reagents, organolithium compounds, and organozinc reagents, have been successfully added to N-sulfinyl imines to produce a variety of chiral amines with high enantiomeric purity. ursa.cat The sulfinyl auxiliary is readily cleaved under mild acidic conditions after the addition, yielding the free amine. researchgate.net

Condensation Reagent/MethodSubstrateNotes
Titanium(IV) ethoxide (Ti(OEt)₄)Aldehydes and KetonesA common and effective Lewis acid dehydrating agent. nih.govresearchgate.net
Copper(II) sulfate (CuSO₄)AldehydesA mild reagent used for condensation, often in dichloromethane (B109758). nih.gov
Amberlyst-15 (Microwave)Aldehydes and KetonesA heterogeneous catalyst allowing for rapid, high-yield synthesis. researchgate.net
CuI/L-proline/TEMPOAlcoholsEnables a one-pot oxidative condensation to form the imine. nih.gov
Table 1: Selected Methods for the Synthesis of N-tert-Butanesulfinyl Imines.

P,N-Sulfonamide Ligands and their Coordinative Properties

A novel class of chiral ligands, N-phosphino sulfinamides (PNSO), has been developed by combining the chirality of the sulfinamide moiety with the strong metal-coordinating ability of phosphines. researchgate.net These ligands can be synthesized in a two-step process starting from commercially available chiral tert-butylsulfinamide. researchgate.net The limited use of sulfinamides directly in metal catalysis stems from their poor coordination capacity compared to phosphines; these P,N-hybrid ligands overcome this limitation. researchgate.net

The synthesis involves the phosphinylation of the sulfinamide. researchgate.net Initial attempts were complicated by an undesired oxygen migration from the sulfur to the phosphorus atom, but optimized conditions allow for the successful formation of the desired N-phosphino sulfinamide structure. researchgate.net

Studies on the coordination behavior of these PNSO ligands with bimetallic cobalt-carbonyl complexes have shown that they function as bidentate P,S ligands. researchgate.net The phosphorus atom provides strong affinity for the metal center, while the chiral sulfur moiety introduces the element of asymmetry. This coordination chemistry is considered rich and holds potential for applications in asymmetric catalysis, such as in the intermolecular Pauson-Khand reaction. researchgate.net

Sulfinyl Ureas and Prolinamide Derivatives

However, methods for the asymmetric synthesis of proline derivatives utilizing N-sulfinyl imines have been established. This approach uses masked oxo sulfinimines, which are prepared from the corresponding masked oxo aldehydes. A key step in this synthesis is a sulfinimine-mediated asymmetric Strecker reaction, which involves the addition of a cyanide source to the C=N bond of the sulfinimine. The stereochemistry of this addition is controlled by the chiral sulfinyl group, leading to the formation of α-amino nitriles with high diastereoselectivity. Subsequent hydrolysis and reduction of the nitrile and other functional groups can afford the desired proline or pipecolic acid derivatives. This methodology provides a route to access enantiomers of these important heterocyclic amino acids that may be difficult to obtain from natural sources.

Polystyrene-Supported Propane-2-sulfinamide Analogues

To facilitate product purification and reagent recovery, analogues of tert-butanesulfinamide have been immobilized on a solid support. An enantiopure analogue attached to a polystyrene support was developed for use in solid-phase organic synthesis. researchgate.net The utility of this polymer-bound reagent has been demonstrated in the enantioselective synthesis of chiral amines and alkaloids. researchgate.net By anchoring the chiral auxiliary to a solid phase, reactants can be added in solution, and upon completion of the reaction, the desired product can be cleaved from the resin and isolated by simple filtration, while the resin-bound auxiliary is retained. This approach streamlines the purification process, avoiding the need for chromatography to separate the product from the chiral auxiliary byproducts.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Impurity Detection

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight of a compound and, consequently, its elemental composition. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula of propane-2-sulfinamide. This is a critical step in confirming the identity of a synthesized compound.

Furthermore, HRMS is an invaluable tool for the detection and identification of impurities, even at trace levels. The high resolving power of the instrument can distinguish between ions of very similar mass, enabling the identification of by-products, degradation products, or residual starting materials. The fragmentation pattern observed in the mass spectrum can also provide structural information about the parent molecule and its impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For a chiral molecule like this compound, determining its enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. acs.org

This differential interaction leads to a difference in retention times for the (R)- and (S)-enantiomers, resulting in their separation into two distinct peaks in the chromatogram. By integrating the areas of these two peaks, the ratio of the two enantiomers can be accurately determined, and the enantiomeric excess (ee) can be calculated. The development of a suitable chiral HPLC method often involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. For sulfinamides, polysaccharide-based chiral columns are often effective. researchgate.net The purity of commercial samples of related compounds like (R)-(+)-2-Methyl-2-propanesulfinamide is often reported as ≥ 99% as determined by chiral HPLC. chemimpex.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

This technique provides unambiguous information about bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine its absolute configuration (i.e., whether it is the R or the S enantiomer), provided that anomalous dispersion effects are carefully measured. This method also reveals the preferred conformation of the molecule in the solid state, offering insights into intermolecular interactions such as hydrogen bonding.

Computational Spectroscopy for Vibrational and Electronic Properties

Computational spectroscopy, employing quantum chemical methods such as Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing deeper insights into the properties of molecules. researchgate.netnih.gov

Vibrational Properties: Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed bands to specific molecular vibrations (e.g., S=O stretch, N-H bend, C-H stretch) can be made. This aids in the structural confirmation of the molecule.

Electronic Properties: Computational methods can also be used to predict electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations provide insights into the molecule's reactivity and its electronic absorption spectrum (UV-Vis). For chiral molecules, computational approaches can predict chiroptical properties like electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra, which can be used to determine the absolute configuration by comparison with experimental spectra.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's constituent bonds. For a sulfinamide, the most characteristic absorption bands are associated with the N-H and S=O bonds.

Key vibrational modes for sulfinamides include:

N-H Stretching: Primary amines and amides typically show one or two bands in the 3500-3200 cm⁻¹ region. For sulfinamides, these stretching vibrations are expected in a similar range.

C-H Stretching: Absorptions from the isopropyl group's C-H bonds are anticipated just below 3000 cm⁻¹.

S=O Stretching: The sulfinyl group's double bond stretch is a strong, characteristic absorption. In related sulfonamides, asymmetric and symmetric SO₂ stretching vibrations appear in the ranges of 1370–1335 cm⁻¹ and 1170–1155 cm⁻¹, respectively libretexts.org. For sulfinamides, the single S=O stretch is typically observed around 1070-1090 cm⁻¹.

N-H Bending: This vibration occurs in the 1650-1550 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. For chiral sulfur compounds like tert-butanesulfinamide, Raman Optical Activity (ROA) has been effectively used. ROA measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light, providing detailed stereochemical information. Studies have shown that the tertiary carbon atom in tert-butanesulfinamide makes a significant contribution to the ROA signals, allowing for conformational analysis nih.gov. The technique is a powerful candidate for the stereochemical investigation of chiral sulfur compounds nih.gov.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Type
N-H Stretch3500-3200IR
C-H Stretch (Alkyl)3000-2850IR, Raman
N-H Bend1650-1550IR
S=O Stretch1090-1070IR, Raman (Strong)

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The utility of this technique depends on the presence of chromophores—parts of a molecule that absorb light.

This compound, being a saturated aliphatic compound, lacks extended π-systems that typically act as chromophores. Therefore, it is not expected to show significant absorbance in the standard UV-Vis range (200–800 nm). Any electronic transitions, such as n → σ* or σ → σ*, would occur at shorter wavelengths in the far-ultraviolet region (<200 nm). While direct UV-Vis data is scarce, related studies on the chiroptical properties of tert-butanesulfinamide, which involve electronic transitions, support this assessment. These studies note that reliable computational prediction of electronic properties for such molecules requires the use of large basis sets, indicating that the transitions are not readily observed under standard conditions.

Expected λmaxTransition TypeRegion
<200 nmn → σ, σ → σFar-UV

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It is an exceptionally powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules.

Research on the structurally similar tert-butanesulfinamide has demonstrated the definitive capability of VCD. By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations, the absolute configuration of the molecule was unambiguously determined. Key findings from these studies include:

Absolute Configuration: The absolute configuration of the levorotatory enantiomer was assigned as (S). This was achieved by finding excellent agreement between the experimental VCD spectrum of (–)-tert-butanesulfinamide and the spectrum calculated for the (S)-enantiomer.

Conformational Analysis: VCD, coupled with computational modeling, also elucidated the predominant conformation of the molecule. It was determined that the S=O and NH₂ groups are staggered with respect to the three methyl groups of the tert-butyl substituent. Furthermore, the amine hydrogens adopt a gauche orientation relative to the S=O bond.

Computational Accuracy: The quality of the VCD predictions was found to be satisfactory using the B3LYP functional with a 6-31G* basis set.

This application highlights the strength of VCD as a non-destructive method for detailed stereochemical analysis, emphasizing the importance of combining experimental measurements with theoretical calculations for reliable structural elucidation of chiral sulfinamides schrodinger.comru.nlunibe.ch.

TechniqueFindingMethodology
Vibrational Circular Dichroism (VCD)Determination of Absolute Configuration as (–)-(S)Comparison of experimental VCD spectrum with DFT (B3LYP/6-31G*) calculated spectrum
Elucidation of predominant conformation (staggered S=O/NH₂, gauche amine H)Analysis of VCD spectral features combined with computational modeling

Q & A

Q. What are the standard synthetic protocols for propane-2-sulfinamide and its derivatives, and how are they validated?

this compound derivatives are commonly synthesized via Rh-catalyzed asymmetric allylation, which enables enantioselective C–N bond formation. For example, (S)-N-((R)-but-3-en-2-yl)-2-methylthis compound is prepared using [Rh(cod)₂]BF₄ as a catalyst and chiral phosphine ligands to achieve high enantiomeric excess (ee). Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves flash chromatography. Validation relies on nuclear magnetic resonance (¹H and ¹³C NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight accuracy .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Key techniques include:

  • NMR spectroscopy : Identifies functional groups and confirms stereochemical assignments (e.g., coupling constants for allylic protons).
  • Optical rotation : Measures enantiomeric purity by comparing observed rotation to literature values.
  • Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases.
  • HRMS : Validates molecular formula and isotopic patterns.
    Data should be cross-referenced with databases like NIST Standard Reference Data to ensure accuracy .

Q. How do researchers ensure reproducibility in this compound synthesis?

Reproducibility requires:

  • Detailed experimental logs : Precise recording of catalyst loading, solvent ratios, and reaction times.
  • Standardized purification protocols : Solvent systems for chromatography and crystallization conditions must be explicitly documented.
  • Independent replication : Collaborators or third-party labs should repeat syntheses to verify yields and ee values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in this compound synthesis?

Systematic optimization involves:

  • Design of Experiments (DoE) : Varying parameters like temperature, solvent polarity (e.g., dichloromethane vs. toluene), and ligand-to-Rh ratios to identify synergistic effects.
  • Kinetic studies : Monitoring reaction progression via in-situ techniques (e.g., IR spectroscopy) to detect intermediates.
  • Computational modeling : DFT calculations to predict transition states and rationalize stereochemical outcomes .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound derivatives?

Contradictions often arise from unaccounted variables (e.g., trace moisture in solvents). Strategies include:

  • Controlled replication : Reproducing experiments under inert atmospheres or rigorously dried solvents.
  • Meta-analysis : Comparing datasets across studies to identify outliers or systemic biases.
  • Advanced statistical tools : Multivariate regression to isolate influential factors (e.g., ligand electronic properties) .

Q. How do solvent effects influence the stereochemical outcome of this compound synthesis?

Polar aprotic solvents (e.g., THF) stabilize charged intermediates, enhancing reaction rates but potentially reducing ee due to solvolysis. Non-polar solvents (e.g., hexane) favor tighter transition states, improving stereocontrol. Solvent screening should be paired with Kamlet-Taft parameters to correlate polarity with enantioselectivity .

Q. What strategies validate the biological or catalytic relevance of this compound derivatives?

  • Enzyme inhibition assays : Testing derivatives as chiral auxiliaries or enzyme inhibitors (e.g., proteases).
  • Catalytic activity screening : Evaluating derivatives in asymmetric catalysis (e.g., aldol reactions).
  • Cross-disciplinary collaboration : Partnering with biochemists or material scientists to explore applications beyond organic synthesis .

Methodological Best Practices

Q. Data Integrity and Reporting

  • Precision in numerical data : Report yields, ee values, and spectroscopic data to the instrument’s precision (e.g., ±0.1% for HRMS). Avoid rounding unless justified by measurement error .
  • Transparency in negative results : Publish failed experiments (e.g., low-yield reactions) to guide future research .

Q. Addressing Ethical and Reproducibility Challenges

  • Data archiving : Share raw NMR, HRMS, and chromatographic data via repositories like Zenodo for peer validation .
  • Ethical replication : Cite prior work rigorously and avoid selective reporting of favorable data .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.